molecular formula C26H18N2 B13650201 Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-

Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-

Cat. No.: B13650201
M. Wt: 358.4 g/mol
InChI Key: ADOGHJFRUXAZIN-UHFFFAOYSA-N
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Description

Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl- (CAS: 1799295-84-3) is a polycyclic heteroaromatic compound featuring fused indole and benzazepine moieties. Its structure includes a central seven-membered benzazepine ring fused with indole and benzene rings, creating a rigid, planar framework.

Properties

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

22-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(15),2,4,6,9,11,13,16,18,20-decaene

InChI

InChI=1S/C26H18N2/c1-2-10-18(11-3-1)28-24-17-9-6-14-21(24)25-19-12-4-7-15-22(19)27-23-16-8-5-13-20(23)26(25)28/h1-17,27H

InChI Key

ADOGHJFRUXAZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5NC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzazepine ring can be achieved by transforming anthranilic acid derivatives . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Indolo[3,2-b]carbazole

  • Structure : Two indole units fused to a central benzene ring in a linear arrangement.
  • Properties : High glass transition temperature (Tg), thermal stability, and electron-donating nitrogen atoms.
  • Applications : Used as hole-transport layers in organic light-emitting diodes (OLEDs) due to efficient charge mobility .
  • Contrast : Unlike the target benzazepine, indolo[3,2-b]carbazole lacks a seven-membered azepine ring, reducing conformational flexibility but enhancing thermal stability.

Indolo[2,3-a]carbazole (Staurosporine Derivatives)

  • Structure : Angular fusion of indole and carbazole units.
  • Properties : Biologically active, inhibiting protein kinases (e.g., staurosporine).
  • Applications : Anticancer agents and biochemical tools .
  • Contrast : The target compound’s benzazepine core may offer distinct binding profiles compared to the planar indolo[2,3-a]carbazole scaffold.

Benzo-Fused Heterocycles

3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)

  • Structure : Combines benzimidazole, thiazine, and carbazole units.
  • Synthesis : Utilizes CuI/L-proline catalysis in DMF with Cs₂CO₃ as a base .
  • Applications: Potential in optoelectronics due to extended π-conjugation.
  • Contrast : CzBBIT’s sulfur-containing thiazine ring differs from the nitrogen-rich benzazepine system, affecting electronic properties.

Pharmaceutical Benzazepines

  • Structure : Benzazepine core with variable substituents (e.g., antibody conjugates in ).
  • Applications : TLR8 modulation and cancer therapy via targeted drug delivery .

Data Table: Key Comparative Features

Compound Name Core Structure Key Properties Applications Toxicity (LD₅₀)
Benz[b]indolo[2,3-d][1]benzazepine (Target) Indolo-benzazepine fusion Low oral toxicity, non-genotoxic Pharma (potential) >2,000 mg/kg
Indolo[3,2-b]carbazole Linear indole-carbazole fusion High Tg, electron-donating OLEDs N/A
Indolo[2,3-a]carbazole (Staurosporine) Angular indole-carbazole fusion Protein kinase inhibition Anticancer therapy Variable
CzBBIT Benzimidazole-thiazine-carbazole Extended π-conjugation Optoelectronics Not reported
Generic Benzazepines Seven-membered azepine ring TLR8 modulation, conjugatable Targeted cancer therapy Structure-dependent

Research Findings and Implications

  • Pharmacological Potential: While highlights benzazepines in oncology, the target compound’s low toxicity and heteroaromatic system position it as a candidate for drug discovery, distinct from indolocarbazoles in materials science .
  • Synthetic Challenges : Transition metal catalysis (e.g., CuI in ) may be applicable to its synthesis, though regioselectivity in ring fusion requires optimization.

Biological Activity

Benz[b]indolo[2,3-d]benzazepine, 5,10-dihydro-5-phenyl- is a complex heterocyclic compound that belongs to the class of indolo-benzazepines. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its interactions with various molecular targets involved in critical cellular processes.

Chemical Structure and Properties

The compound features a fused structure consisting of a benzene ring connected to an indole and a benzazepine moiety. The presence of a dihydro structure indicates additional hydrogen atoms that may influence the compound's reactivity and stability. The phenyl group at the 5-position enhances lipophilicity, potentially improving its interaction with biological targets.

Property Value
Molecular Formula C26H18N2
Molecular Weight 358.43 g/mol
Density 1.21 ± 0.1 g/cm³ (Predicted)
Boiling Point 614.7 ± 28.0 °C (Predicted)

Biological Activities

Research has highlighted several significant biological activities associated with Benz[b]indolo[2,3-d]benzazepine derivatives:

  • Anticancer Activity : Several studies have indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of cyclin-dependent kinases (Cdks) and tubulin polymerization, which are critical for cell cycle regulation .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways and cytokine production, which could be beneficial in treating chronic inflammatory diseases .
  • Neuroprotective Properties : Some derivatives have shown potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit neurotoxic pathways .

The biological activity of Benz[b]indolo[2,3-d]benzazepine is largely dependent on its structural modifications, which enhance interactions with specific molecular targets:

  • Receptor Interactions : The phenyl substituent plays a crucial role in the compound's interaction with dopamine receptors, particularly influencing selectivity and potency .
  • Electrostatic Interactions : Studies suggest that electrostatic forces between the phenyl ring and receptor sites are significant for binding affinity, affecting the pharmacological profile of the compound .

Case Studies

  • Anticancer Studies : A study demonstrated that certain derivatives of Benz[b]indolo[2,3-d]benzazepine exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
  • Neuroprotection : In animal models of Alzheimer's disease, derivatives showed reduced amyloid-beta accumulation and improved cognitive function, indicating potential therapeutic applications in neurodegenerative disorders .
  • Inflammation Models : In vitro studies revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting their utility in treating inflammatory conditions .

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